Quantified Impact of Fluorination Pattern on Inhibitory Potency for Structurally Related Scaffolds
While direct head-to-head data for CAS 333441-81-9 is limited, SAR studies on closely related fluorophenylhydroxamate scaffolds provide class-level inference on the critical impact of the 3,4-difluoro substitution pattern. In a study of human HDAC6 inhibitors, the meta-difluorophenylhydroxamate analog exhibited an IC50 of 121 nM, demonstrating the significant potency associated with this specific fluorination pattern [1]. This supports the selection of the 3,4-difluorophenyl derivative over other regioisomers or non-fluorinated analogs for applications where enhanced target engagement is hypothesized.
| Evidence Dimension | Inhibitory Potency (IC50) of Fluorophenylhydroxamate Scaffold |
|---|---|
| Target Compound Data | Not available for CAS 333441-81-9 |
| Comparator Or Baseline | meta-difluorophenylhydroxamate (structurally related fluorination pattern) |
| Quantified Difference | 121 nM (absolute IC50 for comparator scaffold) |
| Conditions | In vitro enzymatic assay against human HDAC6 |
Why This Matters
This class-level evidence quantifies the potency of a shared pharmacophore, validating the procurement of 3,4-difluorinated building blocks like CAS 333441-81-9 for SAR campaigns targeting this motif.
- [1] Sandoval, A., et al. (2022). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. *Biochemistry*. View Source
